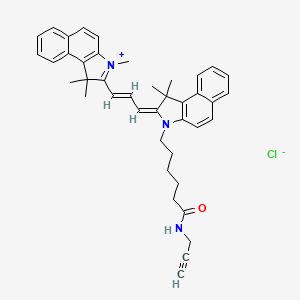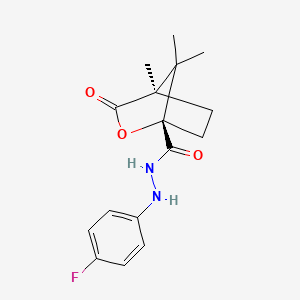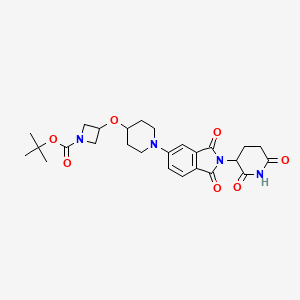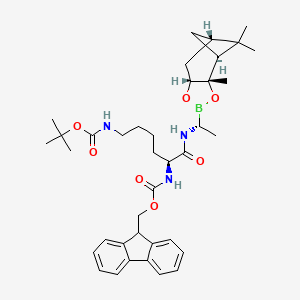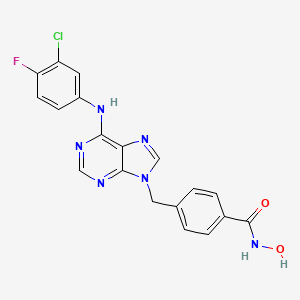
12|A-Acetoxyganoderic Acid |E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12|A-Acetoxyganoderic Acid |E is a triterpenoid compound derived from Ganoderma lucidum, commonly known as Reishi mushroom. This compound is part of a larger group of ganoderic acids, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 12|A-Acetoxyganoderic Acid |E typically involves the extraction of ganoderic acids from Ganoderma lucidum, followed by acetylation. The extraction process often uses solvents like ethanol or methanol under reflux conditions. The acetylation step involves reacting the extracted ganoderic acid with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar extraction and acetylation processes but on a larger scale. Advanced techniques like supercritical fluid extraction (SFE) may be employed to enhance yield and purity. The acetylation process is optimized for large-scale production by using continuous flow reactors to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 12|A-Acetoxyganoderic Acid |E undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives with potential biological activities.
Reduction: Reduction reactions can modify the functional groups, altering its biological properties.
Substitution: Substitution reactions, particularly at the acetoxy group, can lead to the formation of new compounds with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities.
科学研究应用
Chemistry: It serves as a precursor for synthesizing novel triterpenoid derivatives with enhanced biological activities.
Biology: Research has shown its potential in modulating immune responses and inhibiting the growth of certain cancer cells.
Medicine: It is being investigated for its anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
Industry: Its antioxidant properties make it useful in the formulation of health supplements and cosmetics.
作用机制
The mechanism of action of 12|A-Acetoxyganoderic Acid |E involves multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines by modulating the NF-κB signaling pathway.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: It induces apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation through the downregulation of cyclin-dependent kinases.
相似化合物的比较
- Ganoderic Acid A
- Ganoderic Acid B
- Ganoderic Acid C
Comparison: 12|A-Acetoxyganoderic Acid |E stands out due to its acetoxy group, which enhances its biological activity compared to other ganoderic acids. This modification improves its solubility and bioavailability, making it more effective in various applications.
属性
分子式 |
C32H44O9 |
|---|---|
分子量 |
572.7 g/mol |
IUPAC 名称 |
(E,4S,6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-4-hydroxy-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h12,15,18-19,21-22,27,34,36H,9-11,13-14H2,1-8H3,(H,39,40)/b16-12+/t15-,18+,19-,21+,22+,27-,30+,31+,32+/m1/s1 |
InChI 键 |
BKJXUOMYUFTMPD-BQZQCQLOSA-N |
手性 SMILES |
C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C |
规范 SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


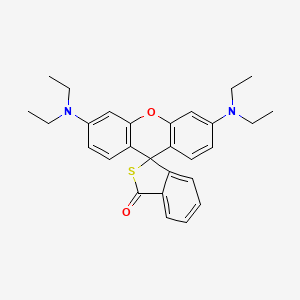
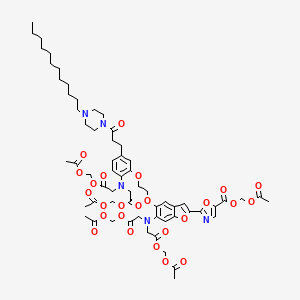
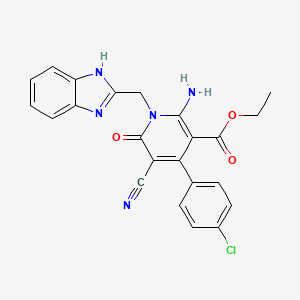

![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride](/img/structure/B12375129.png)


